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For Researchers, Scientists, and Drug Development Professionals

Atecegatran TFA, a prodrug of the potent and selective direct thrombin inhibitor AR-H067637,

has been a subject of interest in the development of oral anticoagulants for the prevention and

treatment of thromboembolic disorders. This technical guide provides a comprehensive

overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of atecegatran and its

active metabolite, AR-H067637, also known as AZD0837 in its prodrug form.

Executive Summary
Atecegatran TFA is rapidly bioconverted in vivo to its active form, AR-H067637. This active

metabolite is a potent, selective, and reversible direct inhibitor of thrombin, a key enzyme in the

coagulation cascade. Clinical and preclinical studies have demonstrated its dose-dependent

anticoagulant effects. The pharmacokinetic profile of atecegatran's active form is characterized

by rapid absorption and a moderate half-life, with biliary excretion being a significant route of

elimination. The pharmacodynamic effects are directly correlated with the plasma concentration

of AR-H067637, leading to a predictable anticoagulant response.

Pharmacokinetics
Following oral administration, atecegatran TFA (AZD0837) is absorbed and rapidly converted

to its active metabolite, AR-H067637.

Absorption and Bioavailability
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In a first-in-human study involving single oral escalating doses (15 mg to 750 mg) of AZD0837

solution in healthy male volunteers, the prodrug was rapidly absorbed.[1] The mean oral

bioavailability of AZD0837 was estimated to be between 22% and 52%.[1][2] Maximum plasma

concentrations (Cmax) of the active metabolite, AR-H067637, were observed approximately 1

hour after dosing in fasting subjects.[1] The Cmax and area under the curve (AUC) for AR-

H067637 demonstrated low to moderate inter-individual variability of 16% and 28%,

respectively.[1]

Distribution
Further details on the volume of distribution and protein binding of AR-H067637 are not

extensively detailed in the provided information.

Metabolism and Biotransformation
Atecegatran TFA is a prodrug that undergoes bioconversion to the active direct thrombin

inhibitor, AR-H067637. A study in pigs investigating the biotransformation of AZD0837 revealed

that the active metabolite, AR-H067637, is formed and efficiently transported into the bile. Co-

administration with ketoconazole, a potent CYP3A inhibitor, increased the plasma exposure of

both the prodrug AZD0837 (by 99%) and the active metabolite AR-H067637 (by 51%),

suggesting that CYP3A-mediated metabolism is involved in the clearance of both the prodrug

and, to some extent, the active metabolite.

Excretion
The study in pigs highlighted extensive biliary excretion of AR-H067637, with 53 ± 6% of the

enteral dose being recovered in the bile. The terminal half-life of AR-H067637 in healthy male

subjects was approximately 9.3 hours.

Table 1: Summary of Pharmacokinetic Parameters of AR-H067637 (Active Metabolite of

Atecegatran TFA)
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Parameter Value Species
Study
Population

Reference

Oral

Bioavailability (of

Prodrug

AZD0837)

22 - 52% Human Healthy Males

Time to

Maximum

Plasma

Concentration

(Tmax)

~1 hour Human Healthy Males

Terminal Half-life

(t½)
9.3 hours Human Healthy Males

Inter-individual

Variability in

Cmax

16% Human Healthy Males

Inter-individual

Variability in AUC
28% Human Healthy Males

Inter-individual

Variability in

CL/F

33% Human
Atrial Fibrillation

Patients

Primary Route of

Excretion
Biliary Pig -

Pharmacodynamics
The anticoagulant effect of atecegatran is mediated by the direct, competitive, and reversible

inhibition of thrombin by its active metabolite, AR-H067637.

Mechanism of Action
AR-H067637 is a rapid-binding and potent inhibitor of thrombin, with an inhibition constant (Ki)

of 2-4 nM. It effectively inhibits both free thrombin and thrombin bound to fibrin (clot-bound
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thrombin) or thrombomodulin. This direct inhibition of thrombin prevents the conversion of

fibrinogen to fibrin, thereby blocking the final step of the coagulation cascade and exerting its

anticoagulant effect.

Coagulation Cascade

Prothrombin ThrombinFactor Xa/Va Fibrinogen Fibrin

Atecegatran TFA
(Prodrug)

AR-H067637
(Active Metabolite)

Biotransformation

Inhibition
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Mechanism of action of Atecegatran TFA.

In Vitro and Ex Vivo Effects
AR-H067637 demonstrates potent anticoagulant activity across a range of in vitro and ex vivo

assays. It concentration-dependently prolongs clotting times, including the activated partial

thromboplastin time (APTT), prothrombin time (PT), thrombin time (TT), and ecarin clotting time

(ECT). The thrombin time and ecarin clotting time were found to be the most sensitive assays

for assessing its anticoagulant effect. Furthermore, AR-H067637 inhibits thrombin-induced

platelet activation and aggregation.

Table 2: In Vitro and Ex Vivo Pharmacodynamic Effects of AR-H067637
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Parameter Value (IC50) Assay Reference

Thrombin Inhibition

(Ki)
2 - 4 nM Biochemical Assay

Thrombin Generation

Inhibition
0.6 µM Platelet-Poor Plasma

Thrombin Time

Prolongation
93 nM

Plasma Coagulation

Assay

Ecarin Clotting Time

Prolongation
220 nM

Plasma Coagulation

Assay

Thrombin-Induced

Platelet Activation
8.4 nM

Glycoprotein IIb/IIIa

Exposure

Thrombin-Induced

Platelet Aggregation
0.9 nM Platelet Aggregometry

In Vivo Antithrombotic Efficacy and Bleeding Risk
Preclinical studies in anesthetized rats have demonstrated the in vivo antithrombotic efficacy of

AR-H067637. In models of both venous and arterial thrombosis, continuous infusion of AR-

H067637 resulted in a dose-dependent inhibition of thrombus formation. A key finding was the

separation between the antithrombotic effect and an increase in bleeding. Significant

antithrombotic effects were observed at plasma concentrations that did not significantly

increase bleeding time or blood loss.

Table 3: In Vivo Antithrombotic Efficacy and Bleeding Profile of AR-H067637 in Rats
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Parameter
Plasma
Concentration

Model Effect Reference

IC50 for Venous

Thrombosis
0.13 µM

Ferric Chloride-

induced

50% inhibition of

thrombus size

IC50 for Arterial

Thrombosis
0.55 µM

Ferric Chloride-

induced

50% inhibition of

thrombus size

Bleeding ≥1 µM

Cutaneous

Incision &

Muscle

Transection

Dose-dependent

increase in

bleeding

In a Phase II study in patients with atrial fibrillation, treatment with AZD0837 led to a decrease

in D-dimer levels, a biomarker of thrombogenesis, with effects comparable to those of vitamin K

antagonists (VKA). The reduction in D-dimer levels correlated with the steady-state plasma

concentrations of AR-H067637.

Experimental Protocols
In Vitro Thrombin Inhibition and Coagulation Assays

Thrombin Inhibition (Ki): The inhibition constant for AR-H067637 against thrombin was

determined using established biochemical methods, including direct Biacore binding studies

with immobilized α-thrombin and pre-steady state kinetics with thrombin in the fluid phase.

Plasma Coagulation Assays: Standard laboratory assays such as activated partial

thromboplastin time (APTT), prothrombin time (PT), thrombin time (TT), and ecarin clotting

time (ECT) were used to measure the anticoagulant effect of AR-H067637 in plasma.

Thrombin Generation Assay: The total amount of free thrombin generated in platelet-poor

clotting plasma was measured to assess the inhibitory effect of AR-H067637.

Platelet Aggregation and Activation: Thrombin-induced platelet aggregation was measured

using aggregometry, and platelet activation was assessed by measuring glycoprotein IIb/IIIa

exposure.
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In Vitro Pharmacodynamic Experimental Workflow

Human/Animal Plasma Sample

Addition of AR-H067637
(Varying Concentrations)

Coagulation Assays
(APTT, PT, TT, ECT) Thrombin Generation Assay

Data Analysis
(IC50 Determination)

Platelet-Rich Plasma

Platelet Function Assays
(Aggregation, Activation)
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In Vitro Pharmacodynamic Experimental Workflow.

In Vivo Thrombosis and Bleeding Models
Animal Model: Anesthetized rats were used for the in vivo studies.

Thrombosis Induction: Venous and arterial thrombosis were induced by the topical

application of ferric chloride to the caval vein (with partial stasis) and the carotid artery,

respectively.

Drug Administration: AR-H067637 was administered via continuous infusion.

Efficacy Endpoint: The primary efficacy endpoint was the measurement of thrombus size.

Safety Endpoints: Bleeding was assessed by measuring cutaneous incision bleeding time

and muscle transection blood loss.
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Biomarker Analysis: Plasma biomarkers of anticoagulant effect, including APTT, ECT, and

TCT, were measured.

Conclusion
Atecegatran TFA, through its active metabolite AR-H067637, is a potent and selective direct

thrombin inhibitor with a predictable pharmacokinetic and pharmacodynamic profile. The rapid

absorption, moderate half-life, and dose-dependent anticoagulant effects make it a compound

of significant interest for oral anticoagulant therapy. The clear correlation between plasma

concentration and pharmacodynamic response, coupled with a therapeutic window that

separates antithrombotic efficacy from significant bleeding risk in preclinical models,

underscores its potential clinical utility. Further research and clinical development are

necessary to fully elucidate its therapeutic role in the management of thromboembolic

diseases.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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